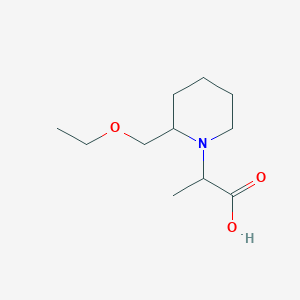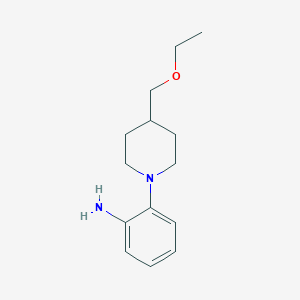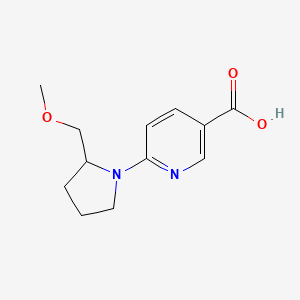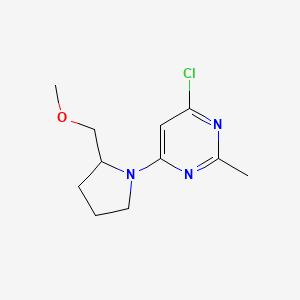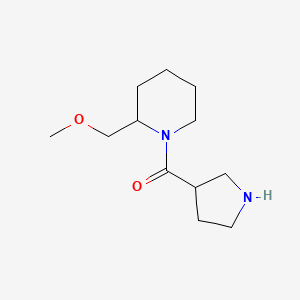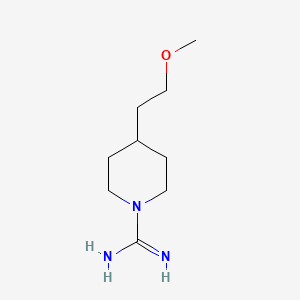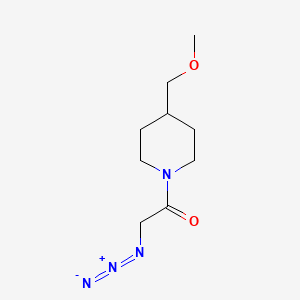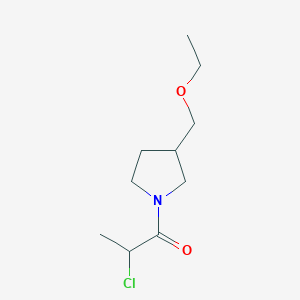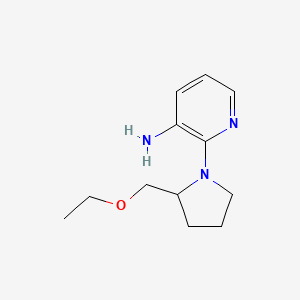
3-Amino-2-(2-(éthoxyméthyl)pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel thérapeutique
Les composés contenant de l'imidazole, une fraction hétérocyclique à cinq chaînons, sont connus pour présenter un large éventail de propriétés chimiques et biologiques . Ils ont été utilisés dans le développement de nouveaux médicaments, présentant différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Découverte de médicaments
Le cycle pyrrolidine, une structure cyclique à cinq chaînons, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le cycle pyrrolidine permet une exploration efficace de l'espace pharmacophore en raison de l'hybridation sp3, contribue à la stéréochimie de la molécule et augmente la couverture tridimensionnelle en raison de la non-planéité du cycle .
Inhibition de la synthèse du collagène
Des composés similaires à la “3-Amino-2-(2-(éthoxyméthyl)pyrrolidin-1-yl)pyridine” ont été trouvés pour inhiber la synthèse du collagène dans divers modèles de fibrose hépatique . Cela pourrait potentiellement la rendre utile dans le traitement des maladies caractérisées par un dépôt excessif de collagène, telles que la cirrhose hépatique ou les maladies fibrotiques .
Antagoniste du récepteur κ-opioïde
Un composé structurellement similaire à la “this compound”, connu sous le nom de 2-Méthyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphényl-4-yl)méthyl)propan-1-amine (PF-04455242), s'est révélé être un nouvel antagoniste du récepteur κ-opioïde (KOR) . Cela suggère que la “this compound” pourrait potentiellement avoir des propriétés similaires et être utilisée dans le traitement de conditions où l'antagonisme du KOR est bénéfique .
Mécanisme D'action
Target of Action
For example, pyrrolidine derivatives have been found to show significant pharmacological activity, acting as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
The pyridine ring is a basic aromatic heterocycle that can participate in π-π stacking interactions and hydrogen bonding, which could influence its interaction with biological targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing pyrrolidine and pyridine structures have been found to inhibit a wide range of enzymes, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
For example, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Without specific studies on this compound, it’s difficult to determine the exact molecular and cellular effects of its action. Compounds containing pyrrolidine and pyridine structures have been found to have antioxidative and antibacterial properties .
Analyse Biochimique
Biochemical Properties
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives, including 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, have been shown to modulate the activity of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of these enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase type 5 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolidine derivatives can undergo degradation under certain conditions, which can affect their long-term efficacy and safety . Additionally, long-term exposure to 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-4-8-15(10)12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDJYLCPATDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



